3-(3,4-dimethylphenyl)propan-1-amine hydrochloride
Description
Structurally, it consists of a propane-1-amine backbone linked to a 3,4-dimethylphenyl group, with a hydrochloride salt. Below, we compare it with structurally related compounds to infer its behavior.
Properties
CAS No. |
860781-99-3 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)8-10(9)2;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
InChI Key |
NIGNKDRAYQJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3,4-Dimethylaniline
The Chinese patent CN101157637A outlines a high-purity synthesis of 3,4-dimethylphenylhydrazine from 3,4-dimethylaniline. While the target compound differs, this method’s diazotization-reduction sequence offers a template for amine synthesis:
-
Diazotization :
-
Reduction :
Adaptation for Target Compound
To synthesize 3-(3,4-dimethylphenyl)propan-1-amine, the phenylhydrazine intermediate could undergo further alkylation or coupling. For example:
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Alkylation with 1-bromopropane : Reacting phenylhydrazine with 1-bromopropane under basic conditions to form the propylamine side chain.
-
Reductive amination : Converting the hydrazine group to an amine via hydrogenation.
Reductive Deoxygenation and Catalytic Hydrogenation
Insights from Tapentadol Synthesis (EP2606030B1)
The European patent EP2606030B1 details the synthesis of Tapentadol, involving reductive deoxygenation of a mesylate intermediate using palladium on carbon (Pd/C). Key steps include:
-
Mesylation :
-
Reductive Deoxygenation :
Application to Target Compound
A similar approach could be employed for this compound:
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Synthesize 3-(3,4-dimethylphenyl)propan-1-ol via Grignard addition or Friedel-Crafts alkylation.
-
Convert the alcohol to a mesylate or tosylate.
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Perform reductive deoxygenation with Pd/C to yield the amine, followed by HCl treatment to form the hydrochloride salt.
Alternative Synthetic Pathways
Reductive Amination of 3-(3,4-Dimethylphenyl)propanal
Nitrile Reduction
-
Nitrile synthesis : 3-(3,4-Dimethylphenyl)propionitrile via Rosenmund-von Braun reaction.
-
Reduction :
Comparative Analysis of Methods
Optimization and Scalability Considerations
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Catalyst Recycling : Pd/C from reductive deoxygenation can be reused up to 5 cycles without significant activity loss.
-
Solvent Selection : THF and cyclohexane enable efficient mesylation and hydrogenation, respectively, with low environmental impact.
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Cost Efficiency : Sodium metabisulfite (Na₂S₂O₅) offers a low-cost alternative to hydrogenation catalysts, ideal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3-(3,4-dimethylphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its stimulant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets and pathways involved in neurotransmitter regulation .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-amine Hydrochloride (CAS 5705-54-4)
Structural Differences :
- Substituents : Dimethoxy (-OCH₃) vs. dimethyl (-CH₃) groups on the phenyl ring.
- Impact : Methoxy groups are more polar than methyl, reducing lipophilicity.
Physical Properties :
| Property | 3-(3,4-Dimethoxyphenyl)propan-1-amine HCl | Inferred for 3-(3,4-Dimethylphenyl)propan-1-amine HCl |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₂ | Likely C₁₁H₁₈ClN (exact formula uncertain) |
| Molecular Weight | 231.719 g/mol | ~215–220 g/mol (estimated) |
| Boiling Point | 296.2°C | Likely lower (due to reduced polarity) |
| LogP | 3.097 | Higher (methyl groups increase lipophilicity) |
2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Hydrochloride (CAS 13078-76-7)
Structural Differences :
- Chain Length : Ethane (C2) vs. propane (C3) backbone.
- Amine Substitution : N,N-dimethyl vs. primary amine.
Impact :
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)
Structural Differences :
- Substituent : Chlorine atom replaces the aromatic ring.
- Backbone : Similar propane-1-amine chain but with N,N-dimethylation.
Physical Properties :
| Property | 3-Chloro-N,N-dimethylpropan-1-amine HCl | 3-(3,4-Dimethylphenyl)propan-1-amine HCl |
|---|---|---|
| Molecular Formula | C₅H₁₃Cl₂N | C₁₁H₁₈ClN (estimated) |
| Molecular Weight | 170.07 g/mol | ~215–220 g/mol |
| Key Feature | Aliphatic chloro-substituted amine | Aromatic dimethyl-substituted amine |
KC-12291 Hydrochloride
Structural Differences :
- Complexity : Incorporates a thiadiazole ring and methoxy groups.
- Backbone : Longer propyl chain with additional heterocyclic moieties.
Research Implications
- Synthetic Chemistry : The dimethylphenyl variant’s lipophilicity may improve membrane permeability in drug candidates.
- Pharmacology : Substitutions on the aromatic ring (methyl vs. methoxy) can fine-tune receptor affinity and metabolic stability .
Biological Activity
3-(3,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN and a molecular weight of approximately 199.72 g/mol. This compound is recognized for its stimulant properties and has garnered interest in pharmacology and organic synthesis. Its unique structure, characterized by a propan-1-amine backbone substituted with a 3,4-dimethylphenyl group, may influence its biological activity and interaction with various biological targets.
The compound is a hydrochloride salt form of 3-(3,4-dimethylphenyl)propan-1-amine. The presence of the dimethylphenyl group enhances its lipophilicity, which can affect its absorption and distribution within biological systems.
The biological activity of this compound primarily involves its action as a stimulant. Compounds with similar structures often engage with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
Research Findings
Currently, detailed studies specifically focusing on the biological activity of this compound are sparse. However, it shares similarities with other compounds that have been studied more extensively.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | Similar amine structure | Known stimulant effects |
| Phenylethylamine | Basic structure related to amphetamines | Strong stimulant properties |
Case Studies
- Stimulant Studies : Research on similar compounds indicates that they can enhance cognitive performance and physical endurance but may also lead to dependency issues.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound | Similarity | Unique Aspects |
|---|---|---|
| 2-(3,4-Dimethylphenyl)propan-1-amine | Similar substitution pattern | Different pharmacokinetics |
| Amphetamines | Structural backbone similarity | Established therapeutic uses |
Q & A
Q. What are the common synthetic routes for 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride?
The synthesis typically involves multi-step reactions starting with aromatic precursors. For example:
- Step 1 : Condensation of 3,4-dimethylbenzaldehyde with nitroethane to form a nitroalkene intermediate.
- Step 2 : Reduction of the nitro group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.
- Step 3 : Salt formation via treatment with hydrochloric acid to produce the hydrochloride salt . Key variables affecting yield include solvent choice (e.g., ethanol or THF), reaction temperature, and reducing agent selection.
Q. Which spectroscopic techniques are used to characterize this compound?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the aromatic substituents and amine backbone.
- IR Spectroscopy : Identification of amine (N-H stretch) and hydrochloride salt (broad O-H/N-H bands).
- Mass Spectrometry (MS) : Validation of molecular weight and fragmentation patterns.
- Elemental Analysis : Confirmation of C, H, N, and Cl content .
Q. What are the known biological activities of this compound in pharmacological research?
While direct data on this compound is limited, structurally similar compounds exhibit:
- Enzyme modulation : Interaction with monoamine oxidases or neurotransmitter transporters.
- Receptor binding : Potential affinity for adrenergic or serotonergic receptors due to the amine moiety and aromatic substituents. Researchers should conduct preliminary assays (e.g., radioligand binding or enzyme inhibition) to explore specific targets .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Optimization strategies include:
- Catalyst Screening : Testing alternatives to LiAlH4 (e.g., NaBH4 with additives) for safer nitro group reduction.
- Purification Techniques : Use of recrystallization (ethanol/water mixtures) or column chromatography to remove byproducts.
- Reaction Monitoring : In-situ FTIR or HPLC to track intermediate formation and minimize side reactions .
Q. What strategies are effective in analyzing and resolving contradictions in reactivity data among structurally similar amines?
Contradictions often arise from substituent positioning (e.g., 3,4-dimethyl vs. 3,5-dimethyl). Approaches include:
- Comparative SAR Studies : Synthesizing analogs with varying substituents and testing reactivity/biological activity.
- Computational Modeling : DFT calculations to assess electronic effects (e.g., Hammett constants) or steric hindrance.
- Mechanistic Probes : Isotopic labeling (e.g., N) to trace reaction pathways .
Q. How can computational methods aid in predicting the compound’s interactions with biological targets?
- Molecular Docking : Simulate binding poses with receptors (e.g., GPCRs) using software like AutoDock or Schrödinger.
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS).
- Pharmacophore Modeling : Identify critical functional groups (amine, aromatic rings) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
